An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and chemical properties associated with the 1,3,4-oxadiazole scaffold.[1][2][3][4][5] This document details the synthetic protocol, physicochemical properties, and spectral characterization of the title compound.
Physicochemical Properties
5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol is a white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂OS | [3][6][7][8] |
| Molecular Weight | 192.24 g/mol | [3][6][7][8] |
| CAS Number | 31130-15-1 | [3][7][8] |
| Melting Point | 212 - 222 °C | [3][9] |
| Appearance | White crystalline solid | [3] |
| Purity | ≥ 97% (HPLC) | [3] |
Synthesis Protocol
The synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol is typically achieved through a two-step process starting from 4-methylbenzoic acid. The general synthetic route involves the formation of the corresponding acid hydrazide, followed by cyclization with carbon disulfide in the presence of a base.[1][2]
Experimental Workflow
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol.
Detailed Experimental Procedure
Step 1: Synthesis of 4-methylbenzohydrazide
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A mixture of methyl 4-methylbenzoate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol is refluxed for 8-12 hours.[10]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-methylbenzohydrazide.
Step 2: Synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol
-
To a solution of 4-methylbenzohydrazide (1 mole) in absolute ethanol, potassium hydroxide (1 mole) is added, and the mixture is stirred until a clear solution is obtained.
-
Carbon disulfide (1.2 moles) is added dropwise to the solution at room temperature.[1]
-
The reaction mixture is then refluxed for 10-15 hours. The progress of the reaction is monitored by TLC.[1]
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol.
Spectroscopic Characterization
The structure of the synthesized compound is confirmed by various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol are summarized in Table 2. The presence of a band for the S-H group and the absence of the C=O stretching band from the starting hydrazide are key indicators of successful cyclization.[1]
Table 2: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | N-H stretching (thione tautomer) |
| ~2550 | S-H stretching (thiol tautomer)[1] |
| ~1610 | C=N stretching |
| ~1500 | C=C aromatic stretching |
| ~1320 | C-N stretching |
| ~1050 | C-O-C stretching of the oxadiazole ring |
Note: The compound can exist in thiol-thione tautomerism, which may result in the appearance of both N-H and S-H stretching bands.[2][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
Table 3: ¹H NMR Spectral Data (DMSO-d₆, δ in ppm)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~14.5 | Singlet | 1H | SH/NH (tautomer) |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |
| ~7.3 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Table 4: ¹³C NMR Spectral Data (DMSO-d₆, δ in ppm)
| Chemical Shift (δ) | Assignment |
| ~178 | C=S (thione carbon) |
| ~160 | C-5 of oxadiazole ring |
| ~142 | Aromatic carbon attached to -CH₃ |
| ~130 | Aromatic CH |
| ~126 | Aromatic CH |
| ~123 | Aromatic carbon attached to oxadiazole |
| ~21 | Methyl carbon (-CH₃) |
Note: The specific chemical shifts can vary slightly depending on the solvent and the instrument used. The provided ¹³C NMR data is based on analogous structures.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, the molecular ion peak (M⁺) is expected at m/z 192.[6]
Table 5: Mass Spectrometry Data
| m/z | Assignment |
| 192 | [M]⁺ |
| 193 | [M+1]⁺ |
Potential Biological Activities
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][4][5] While specific signaling pathway data for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol is not extensively documented, derivatives of this class have been reported to possess various biological effects.[1][5][13]
Caption: Potential biological activities of the 1,3,4-oxadiazole scaffold.
This compound and its derivatives are valuable for further investigation in drug discovery programs targeting infectious diseases, cancer, inflammation, and neurological disorders.[3][4][5] Its versatile chemical nature also makes it a candidate for applications in materials science, such as in the development of polymers and organic electronics.[3]
References
- 1. asianpubs.org [asianpubs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. spectrabase.com [spectrabase.com]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL | 3004-42-0 [chemicalbook.com]
- 10. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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